molecular formula C12H19NO4 B14153615 Propanedioic acid, (2-cyanoethyl)ethyl-, diethyl ester CAS No. 10444-12-9

Propanedioic acid, (2-cyanoethyl)ethyl-, diethyl ester

Cat. No.: B14153615
CAS No.: 10444-12-9
M. Wt: 241.28 g/mol
InChI Key: GSWKMAHBAVRRAK-UHFFFAOYSA-N
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Description

Propanedioic acid, (2-cyanoethyl)ethyl-, diethyl ester is a chemical compound with the molecular formula C12H19NO4. It is a derivative of malonic acid, where the hydrogen atoms are replaced by ethyl and cyanoethyl groups. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propanedioic acid, (2-cyanoethyl)ethyl-, diethyl ester can be synthesized through the alkylation of diethyl malonate with 2-bromoethyl cyanide. The reaction typically involves the use of a strong base such as sodium ethoxide to deprotonate the diethyl malonate, followed by the addition of 2-bromoethyl cyanide to form the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

Propanedioic acid, (2-cyanoethyl)ethyl-, diethyl ester undergoes various chemical reactions, including:

    Alkylation: The compound can be further alkylated at the active methylene group.

    Hydrolysis: It can be hydrolyzed to form the corresponding malonic acid derivative.

    Condensation: It can participate in condensation reactions to form more complex molecules.

Common Reagents and Conditions

    Alkylation: Sodium ethoxide or sodium hydride as a base, and alkyl halides as alkylating agents.

    Hydrolysis: Acidic or basic conditions to break the ester bonds.

    Condensation: Aldehydes or ketones in the presence of a base.

Major Products Formed

    Alkylation: Formation of more substituted malonates.

    Hydrolysis: Formation of malonic acid derivatives.

    Condensation: Formation of β-keto esters or other complex molecules.

Scientific Research Applications

Propanedioic acid, (2-cyanoethyl)ethyl-, diethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of propanedioic acid, (2-cyanoethyl)ethyl-, diethyl ester involves its ability to act as a nucleophile in various chemical reactions. The cyanoethyl group can participate in nucleophilic substitution reactions, while the ester groups can undergo hydrolysis and condensation reactions. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A simpler ester of malonic acid without the cyanoethyl group.

    Diethyl ethylmalonate: Similar structure but with an ethyl group instead of a cyanoethyl group.

    Diethyl 2-ethylmalonate: Another derivative of malonic acid with different substituents.

Uniqueness

Propanedioic acid, (2-cyanoethyl)ethyl-, diethyl ester is unique due to the presence of the cyanoethyl group, which imparts different reactivity and properties compared to other malonic acid derivatives. This makes it valuable in specific synthetic applications where the cyanoethyl group is required.

Properties

CAS No.

10444-12-9

Molecular Formula

C12H19NO4

Molecular Weight

241.28 g/mol

IUPAC Name

diethyl 2-(2-cyanoethyl)-2-ethylpropanedioate

InChI

InChI=1S/C12H19NO4/c1-4-12(8-7-9-13,10(14)16-5-2)11(15)17-6-3/h4-8H2,1-3H3

InChI Key

GSWKMAHBAVRRAK-UHFFFAOYSA-N

Canonical SMILES

CCC(CCC#N)(C(=O)OCC)C(=O)OCC

Origin of Product

United States

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